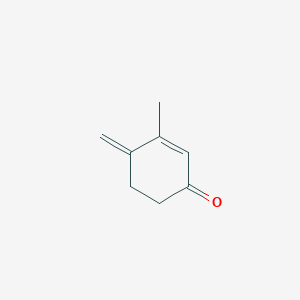![molecular formula C9H11Cl3O6 B14670405 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate CAS No. 48071-45-0](/img/structure/B14670405.png)
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is a chemical compound with the molecular formula C13H16Cl4O8 and a molecular weight of 442.08 g/mol . This compound is known for its unique structure, which includes multiple chloroacetyl groups attached to a glycerol backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate typically involves the reaction of glycerol with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate esters, which are then further reacted to form the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the chloroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl groups can be substituted by nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Hydrolysis: In the presence of water or aqueous base, the chloroacetyl groups can hydrolyze to form the corresponding acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the chloroacetyl groups.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate involves its reactivity towards nucleophiles. The chloroacetyl groups act as electrophilic centers, making the compound highly reactive in substitution reactions . This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis[(trimethylsilyl)oxy]propyl bis(trimethylsilyl) phosphate
- Glycerol monostearate, 2TMS derivative
Uniqueness
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is unique due to its multiple chloroacetyl groups, which confer high reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that may have different functional groups or less reactivity .
Eigenschaften
CAS-Nummer |
48071-45-0 |
|---|---|
Molekularformel |
C9H11Cl3O6 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
2,3-bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate |
InChI |
InChI=1S/C9H11Cl3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
InChI-Schlüssel |
XKMCNTNSJGQDLU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COC(=O)CCl)OC(=O)CCl)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


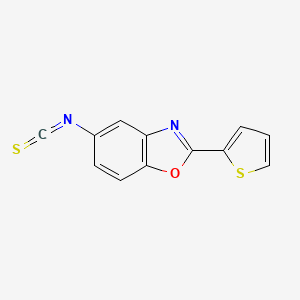
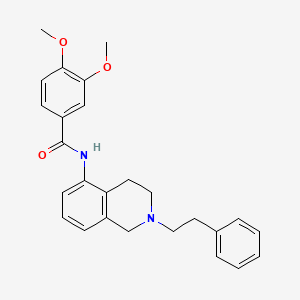
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
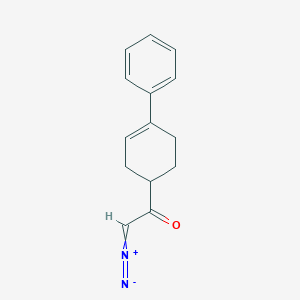
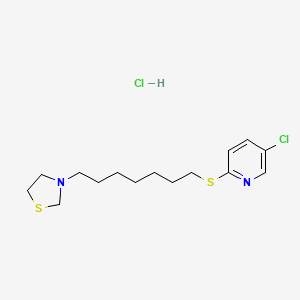
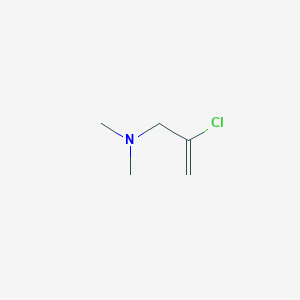
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
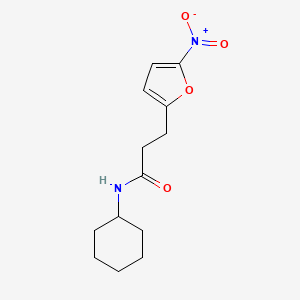
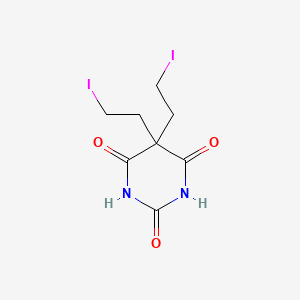
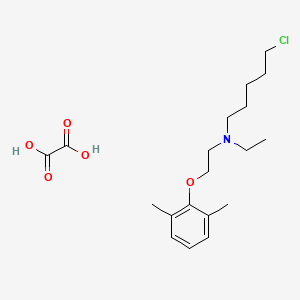

![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)
![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
